alpha-((4-Aminophenoxy)methyl)-4-(3-methoxyphenyl)-1-piperazineethanol
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Overview
Description
1-PIPERAZINEETHANOL, A-[(4-AMINOPHENOXY)METHYL]-4-(3-METHOXYPHENYL)- is a complex organic compound with the molecular formula C20H27N3O3 and a molecular weight of 357.44668 . This compound is characterized by the presence of a piperazine ring, an ethanol group, and various aromatic and amino substituents, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 1-PIPERAZINEETHANOL, A-[(4-AMINOPHENOXY)METHYL]-4-(3-METHOXYPHENYL)- involves multiple steps, typically starting with the preparation of the piperazine ring. One common method involves the reaction of 1,2-dichloroethane with ammonia to form piperazine Industrial production methods often utilize palladium-catalyzed cyclization reactions and other catalytic processes to achieve high yields and purity .
Chemical Reactions Analysis
1-PIPERAZINEETHANOL, A-[(4-AMINOPHENOXY)METHYL]-4-(3-METHOXYPHENYL)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings and the piperazine nitrogen atoms. Common reagents include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted piperazines and aromatic compounds
Scientific Research Applications
1-PIPERAZINEETHANOL, A-[(4-AMINOPHENOXY)METHYL]-4-(3-METHOXYPHENYL)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 1-PIPERAZINEETHANOL, A-[(4-AMINOPHENOXY)METHYL]-4-(3-METHOXYPHENYL)- involves its interaction with specific molecular targets and pathways. The piperazine ring and the aromatic substituents allow it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-PIPERAZINEETHANOL, A-[(4-AMINOPHENOXY)METHYL]-4-(3-METHOXYPHENYL)- can be compared with other similar compounds such as:
1-(4-aminophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol: This compound has similar structural features but differs in the position and nature of the substituents.
2-(1-Piperazinyl)ethanol: A simpler analog with fewer substituents, often used as a starting material in the synthesis of more complex piperazine derivatives.
4-(2-Hydroxyethyl)piperazine: Another related compound with a hydroxyethyl group, used in various chemical and pharmaceutical applications.
The uniqueness of 1-PIPERAZINEETHANOL, A-[(4-AMINOPHENOXY)METHYL]-4-(3-METHOXYPHENYL)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in research and industry.
Properties
CAS No. |
64511-32-6 |
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Molecular Formula |
C20H27N3O3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(4-aminophenoxy)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H27N3O3/c1-25-20-4-2-3-17(13-20)23-11-9-22(10-12-23)14-18(24)15-26-19-7-5-16(21)6-8-19/h2-8,13,18,24H,9-12,14-15,21H2,1H3 |
InChI Key |
MENTZCAIIFIRHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)N)O |
Origin of Product |
United States |
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